Dabigatran Impurity F

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

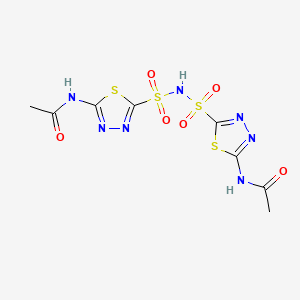

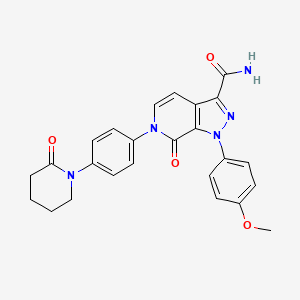

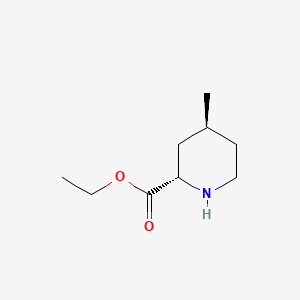

Dabigatran Impurity F, also known by its chemical name Ethyl 3- (1-methyl-2- ( ( (4- (N- ( (octyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-N- (pyridin-2-yl)-1H-benzo [d]imidazole-5-carboxamido)propanoate, is a compound with a molecular formula of C36H45N7O5 and a molecular weight of 655.8 . It is used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Dabigatran .

Synthesis Analysis

The synthesis of Dabigatran and its intermediates has been described in various patents . The process involves N-acylation of pyridine amino propanoate with 4-methylamino-3-nitro benzoyl chloride to furnish nitro amino propanoate, which is then reduced to amino amide under catalytic hydrogenation conditions .Molecular Structure Analysis

The molecular structure of Dabigatran Impurity F involves complex organic compounds including benzimidazole and pyridine groups . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dabigatran Impurity F are complex and involve multiple steps . These include N-acylation, reduction, and catalytic hydrogenation .Wissenschaftliche Forschungsanwendungen

Impurity Analysis and Quality Control

A comprehensive Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method has been developed for the separation and determination of potential related impurities of Dabigatran Etexilate (DAB) in both the drug substance and drug product. This method is validated and can be utilized for quality control, ensuring the specificity, precision, and accuracy of the drug and its impurities. The importance of controlling impurities is underscored as they are critical in determining the quality and safety of the drug substance (Nagadeep, Kamaraj, & Arthanareeswari, 2015).

Impurity Synthesis and Control

The synthesis of potential impurities of Dabigatran Etexilate has been explored, emphasizing the origin, control, and synthesis of these impurities from commercially available raw materials. These impurities are integral to the drug manufacturing process and can affect the quality of the drug substance. Understanding their synthesis and control is pivotal for impurity profiling, which is crucial for assessing the quality and safety of the drug (Reddy et al., 2017).

Stability and Impurity Profiling

An LC-MS method has been developed and validated to analyze Dabigatran Etexilate's impurity profile and estimate its stability profile according to ICH guidelines. This method has enabled the separation of 22 impurities in APIs from different sources. Understanding the relationship between the drug's stability study and its impurity profile is crucial for ensuring the drug's quality and safety (Arous & Al-Mardini, 2018).

Method Development and Validation for Impurities

New methods have been developed and validated for the quantitative determination of Dabigatran Etexilate and its impurities in pharmaceutical dosage forms. These methods are essential for ensuring the drug's efficacy and safety, providing specificity, precision, linearity, and accuracy in the determination of the drug and its impurities (Nawale et al., 2018).

Eigenschaften

CAS-Nummer |

211915-07-0 |

|---|---|

Produktname |

Dabigatran Impurity F |

Molekularformel |

C36H45N7O5 |

Molekulargewicht |

655.79 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

O-Octyl Dabigatran Ethyl Ester; N-[[2-[[[4-[Imino[[(octyloxy)carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine Ethyl Ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)